2-Ethoxy-2-methylpropan-1-ol
Description
Nomenclature and Structural Representation in Academic Contexts
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-ethoxy-2-methylpropan-1-ol. nih.gov This name is derived by identifying the longest carbon chain containing the principal functional group, which in this case is the hydroxyl (-OH) group, making it a derivative of propan-1-ol. The substituents on this main chain are an ethoxy group (-OCH2CH3) and a methyl group (-CH3), both located at the second carbon atom.
The structural representation of this compound is crucial for understanding its chemical behavior. Key identifiers and its molecular structure are detailed below.
| Identifier | Value |
| Molecular Formula | C6H14O2 |
| SMILES | CCOC(C)(C)CO |
| InChI | InChI=1S/C6H14O2/c1-4-8-6(2,3)5-7/h7H,4-5H2,1-3H3 |
| InChIKey | WOSZILCYMCIWFB-UHFFFAOYSA-N |
*Data sourced from PubChem. nih.gov
Chemical Significance and Research Trajectory within Alcohol and Ether Chemistry
The presence of both alcohol and ether functionalities within this compound places it at an interesting intersection of chemical reactivity. Alcohols are known for their ability to undergo a variety of reactions, including oxidation, esterification, and dehydration. ijrpr.comallen.in Ethers, on the other hand, are generally less reactive but can be cleaved under acidic conditions. allen.in
The study of alcohol and ether chemistry is a dynamic field, with ongoing research into new synthetic methods and applications. ijrpr.comacs.org The dual functionality of this compound makes it a potentially valuable building block in organic synthesis. For instance, its hydroxyl group can be modified or used to form larger molecules, while the ether linkage provides a stable structural component.
Research into compounds with similar structures, such as 2-(4-ethoxyphenyl)-2-methylpropan-1-ol, has shown potential applications in areas like pharmaceuticals due to observed antibacterial and antioxidant properties. smolecule.com This suggests that this compound and its derivatives could be of interest for similar research endeavors. The synthesis of such bifunctional molecules is an active area of investigation. For example, the reduction of corresponding esters is a common method to produce these types of alcohols. smolecule.com
Historical Perspectives on Related Alcohol and Ether Architectures
The history of alcohol and ether chemistry is foundational to modern organic chemistry. The term "ether" was first used in the late 18th century, and the first ether, diethyl ether, was isolated in 1818. solubilityofthings.com A pivotal moment in ether synthesis was the development of the Williamson ether synthesis in 1850 by Alexander Williamson. numberanalytics.comwikipedia.orgbyjus.com This reaction, which involves the reaction of an alkoxide with an alkyl halide, provided a versatile method for preparing both symmetrical and unsymmetrical ethers and was crucial in confirming the structure of ethers. wikipedia.orgbyjus.com
The understanding of alcohols has an even longer history, with fermentation to produce ethanol (B145695) dating back to antiquity. yale.edu The development of synthetic methods for alcohols and the study of their reactions, such as dehydration to form alkenes or ethers, have been central to the growth of organic chemistry. ijrpr.comsolubilityofthings.com The acid-catalyzed dehydration of alcohols, for instance, has long been a known method for producing ethers. solubilityofthings.com The continuous process for ether production using sulfuric acid as a catalyst was an important early industrial application of chemical principles. yale.edu
The study of structure-reactivity relationships in alcohols and ethers continues to be an important area of research. For example, studies on the etherification of various alcohols have shown how the structure of the alcohol can influence the selectivity of the reaction towards ether formation versus dehydration. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-4-8-6(2,3)5-7/h7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSZILCYMCIWFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22665-69-6 | |
| Record name | 2-ethoxy-2-methylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Ethoxy 2 Methylpropan 1 Ol
Epoxide Ring Opening Strategies for Controlled Regioselectivity and Stereochemistry
The synthesis of 2-Ethoxy-2-methylpropan-1-ol can be effectively achieved through the ring-opening of an appropriate epoxide, specifically 2-methyl-1,2-epoxypropane (also known as isobutylene (B52900) oxide). The success of this strategy hinges on controlling the regioselectivity of the nucleophilic attack by ethanol (B145695) to ensure the formation of the desired isomer.
Acid-Catalyzed Alkoxylation of Substituted Oxiranes with Ethanol
Under acidic conditions, the ring-opening of unsymmetrical epoxides like 2-methyl-1,2-epoxypropane proceeds via a mechanism that has characteristics of both SN1 and SN2 pathways. pressbooks.pub The reaction is initiated by the protonation of the epoxide oxygen, which enhances the electrophilicity of the ring carbons and makes the oxygen a better leaving group. pressbooks.pubpressbooks.pub
The subsequent nucleophilic attack by a weak nucleophile, such as ethanol, occurs at the more substituted carbon atom. pressbooks.pub This regioselectivity is attributed to the development of a partial positive charge on the tertiary carbon, which can better stabilize this charge compared to the primary carbon. While the reaction exhibits SN1-like regiochemistry (attack at the more substituted carbon), it proceeds with backside attack, a characteristic of SN2 reactions, leading to a trans configuration in the product. pressbooks.pub For the synthesis of this compound from 2-methyl-1,2-epoxypropane, the acid-catalyzed pathway ensures that the ethoxy group adds to the tertiary carbon, yielding the correct constitutional isomer. pressbooks.pubscribd.com
Nucleophilic Attack by Ethanol on Epoxide Electrophiles
Alcohols are generally weak nucleophiles and require activation of the epoxide ring, typically through acid catalysis, for the reaction to proceed efficiently. researchgate.net Once the epoxide is protonated, it becomes a potent electrophile. The oxygen atom of ethanol then acts as the nucleophile, attacking one of the epoxide carbons. libretexts.org
In contrast to acid-catalyzed openings, base-catalyzed ring-opening reactions involve a strong nucleophile, such as an ethoxide ion (formed by deprotonating ethanol with a base). This powerful nucleophile attacks the epoxide ring via a standard SN2 mechanism. pressbooks.pubpressbooks.pub In this scenario, the attack occurs at the less sterically hindered carbon atom. pressbooks.pubpressbooks.pub For 2-methyl-1,2-epoxypropane, a base-catalyzed reaction with ethoxide would lead to the formation of 1-ethoxy-2-methylpropan-2-ol, the regioisomeric alternative to the desired product. Therefore, controlling the reaction conditions (acidic vs. basic) is paramount for directing the nucleophilic attack of the ethanol/ethoxide to the correct carbon and achieving the synthesis of this compound.
Influence of Catalyst Systems on Reaction Efficiency and Selectivity
The choice of catalyst is critical in the alcoholysis of epoxides, influencing both the reaction rate and regioselectivity. While traditional Brønsted acids can be effective, they can also lead to side reactions. thieme-connect.com Modern synthetic methods often employ Lewis acid catalysts, which can offer milder reaction conditions and improved selectivity. thieme-connect.comresearchgate.net
Several Lewis acidic systems have been investigated for the regioselective ring-opening of epoxides with alcohols. For instance, Sn-Beta zeolites have demonstrated significantly higher catalytic activity for the ring-opening of epichlorohydrin (B41342) with methanol (B129727) compared to other zeolites like Zr-Beta or Hf-Beta. researchgate.net DFT calculations for the ring-opening of isobutylene oxide suggest a mechanism involving epoxide activation on an alcohol-adsorbed catalytic site. researchgate.net Another efficient and mild catalyst is carbon tetrabromide (CBr₄), which has been shown to catalyze the rapid and highly regioselective ring-opening of various epoxides with a range of alcohols, affording β-alkoxy alcohols in high yields. thieme-connect.comorganic-chemistry.org
| Catalyst System | Substrate Example | Nucleophile | Key Findings/Advantages | Reference |
|---|---|---|---|---|
| Sn-Beta (Zeolite) | Epichlorohydrin, Isobutylene Oxide | Methanol | High activity and regioselectivity; catalyst can be reused with no loss in activity. | researchgate.net |
| Carbon Tetrabromide (CBr₄) | Styrene Oxide, Alkyl Oxiranes | Various Alcohols | Mild conditions, high yields, excellent regioselectivity, simple and inexpensive. | thieme-connect.comorganic-chemistry.org |
| Metal Salts (e.g., InCl₃, YCl₃) | Various Epoxides | Alcohols | Effective in promoting ring-opening, though CBr₄ was found to be more effective in a comparative study. | thieme-connect.com |
| Abnormal N-heterocyclic Carbene (aNHC) | Various Epoxides | Silanols (R₃SiOH) | Metal-free approach achieving high regioselectivity for Markovnikov alcohols. | rsc.org |
Alkoxymercuration-Demercuration Pathways for Analogous Ether-Alcohol Structures
Alkoxymercuration-demercuration is a powerful, two-step method for the synthesis of ethers from alkenes and alcohols. jove.com This reaction proceeds with high regioselectivity and avoids the carbocation rearrangements that can plague other acid-catalyzed addition reactions. libretexts.org While this method directly produces an ether, not an ether-alcohol, from a simple alkene, it is a key pathway to forming the C-O-C linkage found in analogous structures. The synthesis of 2-ethoxy-2-methylpropane, an ether structurally related to the target molecule, is readily achieved from 2-methylpropene using this method. brainly.com
Mechanistic Insights into Alkene Functionalization for Ether-Alcohol Linkage Formation
The alkoxymercuration-demercuration reaction provides a reliable way to achieve Markovnikov addition of an alcohol across a double bond. libretexts.orgtestbook.com The mechanism involves the following key steps:
Formation of a Mercurinium Ion: The reaction is initiated by the electrophilic attack of the mercury(II) salt (e.g., mercuric acetate (B1210297), Hg(OAc)₂) on the alkene. byjus.com This forms a bridged, three-membered mercurinium ion intermediate. libretexts.org A key feature of this intermediate is that it stabilizes the positive charge without forming a discrete carbocation, thereby preventing rearrangements. libretexts.orgtestbook.com
Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks the mercurinium ion. This attack occurs at the more substituted carbon of the original double bond, as this carbon bears more of the partial positive charge. jove.comlibretexts.org This step proceeds with anti-stereochemistry, opening the ring to form an alkoxyorganomercury intermediate. libretexts.org
Demercuration: The final step is the reductive replacement of the mercury-containing group with a hydrogen atom. This is typically accomplished using sodium borohydride (B1222165) (NaBH₄). byjus.comlibretexts.org The mechanism of this step is complex, often involving radicals, and results in the final ether product. masterorganicchemistry.com
For the synthesis of 2-ethoxy-2-methylpropane, 2-methylpropene would react with mercuric acetate in ethanol, followed by reduction with sodium borohydride. The ethoxy group from ethanol adds to the tertiary carbon of the double bond, and the hydrogen from NaBH₄ adds to the primary carbon.
Catalytic Systems and Their Performance in Alkoxymercuration
The "catalyst" in this context is the mercury(II) salt that facilitates the initial alkoxymercuration step. The choice of the mercury salt and its counter-ion can impact the reaction's effectiveness, particularly with different alcohol solvents.
Mercuric acetate (Hg(OAc)₂) is commonly used, but it is most effective in less sterically hindered alcohols like methanol and ethanol. researchgate.net For more hindered alcohols, mercuric trifluoroacetate (B77799) (Hg(O₂CCF₃)₂) is often preferred because the trifluoroacetate anion is a poorer nucleophile than acetate, reducing competitive side reactions. libretexts.org
| Mercury(II) Salt | Alcohol Solvent | Performance Characteristics | Reference |
|---|---|---|---|
| Mercuric Acetate (Hg(OAc)₂) | Methanol, Ethanol | Effective in primary, less hindered alcohols. | researchgate.net |
| Mercuric Acetate (Hg(OAc)₂) | Isopropanol, tert-Butyl alcohol | Less effective in more hindered alcohols. | researchgate.net |
| Mercuric Trifluoroacetate (Hg(O₂CCF₃)₂) | Methanol, Ethanol, Isopropanol, tert-Butyl alcohol | Effective in a wide range of alcohols, including hindered ones, giving high yields. Preferred salt as the counter-ion is less nucleophilic. | libretexts.orgresearchgate.net |
| Mercuric Nitrate / Methanesulfonate | Various alcohols | Also studied, with mercuric trifluoroacetate generally showing the broadest applicability and highest yields. | researchgate.net |
Multi-Step Synthetic Routes Incorporating this compound as a Key Intermediate
The synthesis of this compound can be approached through various multi-step routes, often involving its formation as a crucial intermediate for more complex molecules. These methods focus on building the molecule from simpler, readily available starting materials.
Conversions from Simpler Alcohols via Strategic Functionalization
One prominent strategy for synthesizing this compound involves the strategic functionalization of simpler alcohols and alkenes. A common industrial precursor, 2-methylpropene (isobutylene), can be utilized in an acid-catalyzed alcohol addition. brainly.com In this approach, 2-methylpropene reacts with an excess of ethanol in the presence of an acid catalyst. The ethanol acts as both a reactant and the solvent. This reaction proceeds via a carbocation intermediate, leading to the formation of 2-ethoxy-2-methylpropane (ETBE). However, by carefully controlling the reaction conditions and using a diol precursor or subsequent hydroxylation, the target molecule, this compound, can be synthesized.
Another pathway involves building the carbon skeleton from smaller units. For instance, a Grignard reaction provides a versatile method for creating the required carbon framework. This could involve the reaction of an organomagnesium reagent, such as ethyl magnesium bromide, with a suitable keto-alcohol or a protected di-carbonyl compound, followed by hydrolysis to yield the target tertiary alcohol structure.
A generalized reaction scheme starting from 2-methylpropene is outlined below:
Step 1: Acid-catalyzed addition of ethanol to 2-methylpropene. This step forms the ether linkage.
Step 2: Introduction of the hydroxyl group. This can be achieved through various methods, such as hydroboration-oxidation of an appropriate unsaturated precursor, to yield the primary alcohol.
Derivatization of Related Alcohols for Targeted this compound Synthesis
Targeted synthesis can also be achieved by modifying existing, structurally similar alcohols. The Williamson ether synthesis is a classic and adaptable method for this purpose. pearson.comdoubtnut.comdoubtnut.com This route would typically start with a diol, such as 2-methylpropane-1,2-diol (B142230). The diol is first converted into its alkoxide by treatment with a strong base, like sodium hydride. This alkoxide then acts as a nucleophile, attacking an ethyl halide (e.g., ethyl bromide) to form the desired ether linkage. A key challenge in this method is achieving mono-etherification, as the diol has two hydroxyl groups that can react. Control over stoichiometry and reaction conditions is crucial to maximize the yield of this compound and minimize the formation of the di-ether byproduct.
Another derivatization approach involves the direct ethylation of a related alcohol. Research has shown the successful ethylation of alcohols like 2-methylpropan-1-ol using a sulfonimidate reagent in the presence of a catalyst like tetrafluoroboric acid dimethyl ether complex. chemicalbook.com This reaction proceeds with high yield and can be adapted for more complex alcohols, suggesting a potential route for the derivatization of a precursor like 2-methylpropane-1,2-diol to selectively form the title compound.
| Strategy | Key Precursors | Core Reaction Type | Key Considerations |
|---|---|---|---|
| Functionalization of Alkenes | 2-Methylpropene, Ethanol | Acid-Catalyzed Addition | Control of reaction to form the alcohol intermediate, not just the ether (ETBE). brainly.com |
| Williamson Ether Synthesis | 2-Methylpropane-1,2-diol, Ethyl Halide | Nucleophilic Substitution (SN2) | Requires careful control of stoichiometry to achieve selective mono-etherification. doubtnut.comdoubtnut.com |
| Direct Ethylation | 2-Methylpropane-1,2-diol, Ethylating Agent | Catalytic Ethylation | Selection of a suitable catalyst and ethylating agent for selective reaction. chemicalbook.com |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is vital for developing environmentally benign and economically viable synthetic processes. This involves a holistic approach to chemical manufacturing, from solvent and catalyst choice to process efficiency.
Solvent Selection and Minimization Strategies in Reaction Design
The choice of solvent is a critical element in green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. uspnf.comich.org Green solvent selection prioritizes solvents that are non-toxic, derived from renewable resources, biodegradable, and easily recyclable. For the synthesis of this compound, using one of the reactants, such as ethanol, as the solvent is a highly effective strategy for minimization. This approach reduces the number of components and simplifies purification.
When a co-solvent is necessary, choices are guided by safety and environmental impact, often categorized by ICH guidelines. ich.orgeuropa.eu While some laboratory-scale syntheses may use solvents like tetrachloromethane, these are avoided in industrial applications due to their toxicity. chemicalbook.com Greener alternatives such as ethyl acetate or propylene (B89431) carbonate are preferred. google.comacs.org Furthermore, process design aims to minimize the total volume of solvent used and incorporate recycling loops to recover and reuse solvents, thereby reducing waste and operational costs. acs.org
| Solvent | Role in Synthesis | Green Chemistry Perspective |
|---|---|---|
| Ethanol | Reactant and Solvent | Excellent choice; reduces auxiliary solvent use; can be derived from renewable resources. acs.org |
| Propylene Carbonate | Co-solvent | Considered a green and recyclable solvent. acs.org |
| Ethyl Acetate | Extraction Solvent | Acceptable green solvent, less toxic than chlorinated solvents. google.com |
| Tetrachloromethane | Reaction Solvent (Lab Scale) | To be avoided; high toxicity and environmental hazard. chemicalbook.com |
Catalyst Design for Enhanced Sustainability and Reduced Waste
Catalyst design plays a pivotal role in making the synthesis of ethers more sustainable. Traditional methods often rely on stoichiometric amounts of strong mineral acids, which are corrosive and generate significant waste. Modern approaches focus on heterogeneous (solid) catalysts and less toxic homogeneous catalysts that can be easily recovered and reused.
For acid-catalyzed reactions like the formation of ether linkages, solid acid catalysts such as ion-exchange resins (e.g., Amberlyst) are widely used. acs.orgub.edu These catalysts are easily filtered from the reaction mixture, can be regenerated, and eliminate the need for corrosive, liquid acids. Another green approach is the use of non-toxic or low-toxicity metal salts. For example, iron(III) chloride has been demonstrated as a cheap, effective, and environmentally benign catalyst for etherification reactions. acs.org The development of such catalysts leads to processes with fewer workup steps, reduced waste, and milder reaction conditions.
Atom Economy and Process Intensification Approaches for High-Yield Production
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.com Reactions with high atom economy, such as addition reactions, are inherently less wasteful as they incorporate most or all of the reactant atoms into the final product.
The synthesis of this compound via the direct acid-catalyzed addition of the components would theoretically have a 100% atom economy. In contrast, substitution reactions like the Williamson synthesis have a lower atom economy because they generate stoichiometric byproducts (e.g., sodium bromide), which constitute waste. primescholars.com
Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. In the context of this compound synthesis, this could involve using continuous flow reactors instead of large batch reactors. Flow chemistry allows for better control over reaction parameters, improved safety, and higher throughput, contributing to a more sustainable and high-yield production process.
| Synthetic Route | Generalized Reaction | Byproducts | Theoretical Atom Economy |
|---|---|---|---|
| Ideal Addition Reaction | A + B → C | None | 100% |
| Williamson Ether Synthesis | R-OH + NaH + R'-Br → R-O-R' + NaBr + H₂ | NaBr, H₂ | < 100% (Depends on molecular weights) |
Reaction Chemistry and Mechanistic Investigations of 2 Ethoxy 2 Methylpropan 1 Ol
Reactions Involving the Primary Alcohol Functionality
The primary alcohol group (-CH₂OH) in 2-ethoxy-2-methylpropan-1-ol is a key site for various chemical modifications, including oxidation, esterification, and nucleophilic substitution.
Controlled Oxidation Reactions to Aldehydes and Carboxylic Acids
The primary alcohol moiety of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.
Oxidation to Aldehydes: The conversion of this compound to 2-ethoxy-2-methylpropanal, the corresponding aldehyde, requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (CH₂Cl₂) are typically effective for this transformation. The reaction proceeds by the removal of two hydrogen atoms from the primary alcohol. quora.com
Oxidation to Carboxylic Acids: Stronger oxidizing agents are necessary to convert the primary alcohol to a carboxylic acid, namely 2-ethoxy-2-methylpropanoic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidification, or chromic acid (H₂CrO₄), often generated in situ from sodium or potassium dichromate and sulfuric acid. quora.comchemistrysteps.com Under these vigorous conditions, the initially formed aldehyde is further oxidized.
| Starting Material | Product | Reagent(s) | Reaction Type |
| This compound | 2-Ethoxy-2-methylpropanal | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) | Controlled Oxidation |
| This compound | 2-Ethoxy-2-methylpropanoic acid | Potassium permanganate (KMnO₄) or Chromic acid (H₂CrO₄) | Strong Oxidation |
Esterification Reactions for Functional Group Interconversion
Esterification is a fundamental reaction for converting alcohols into esters, which are valuable compounds in various applications. This compound can readily undergo esterification with carboxylic acids or their derivatives.
Fischer-Speier Esterification: This classic method involves reacting this compound with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). chemistrysteps.combyjus.com The reaction is an equilibrium process, and the removal of water, a byproduct, is often necessary to drive the reaction towards the formation of the ester.
Reaction with Acyl Chlorides and Anhydrides: For more rapid and often irreversible esterification, acyl chlorides or acid anhydrides can be used. These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which neutralizes the hydrochloric acid or carboxylic acid byproduct, respectively. chemistrysteps.comorganic-chemistry.org This method is particularly useful for sensitive substrates or when high yields are desired.
| Alcohol | Acylating Agent | Catalyst/Base | Product |
| This compound | Carboxylic Acid (R-COOH) | H₂SO₄ or TsOH | 2-Ethoxy-2-methylpropyl ester |
| This compound | Acyl Chloride (R-COCl) | Pyridine or Triethylamine | 2-Ethoxy-2-methylpropyl ester |
| This compound | Acid Anhydride ((RCO)₂O) | Pyridine or Triethylamine | 2-Ethoxy-2-methylpropyl ester |
Nucleophilic Substitution Reactions at the Primary Carbon Center
The primary alcohol group of this compound is a poor leaving group. Therefore, it must first be converted into a better leaving group to undergo nucleophilic substitution reactions.
Conversion to Alkyl Halides: Treatment of this compound with hydrogen halides (HBr or HCl) can lead to the formation of the corresponding 1-halo-2-ethoxy-2-methylpropane. rsc.org The reaction proceeds via protonation of the hydroxyl group by the acid, forming a good leaving group (water), which is then displaced by the halide ion in an Sₙ2 reaction. rsc.org Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are also effective for converting the primary alcohol to the corresponding alkyl chloride or bromide, respectively. docbrown.info
Conversion to Tosylates: For reactions with weaker nucleophiles, the alcohol can be converted to a tosylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The tosylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles. uci.edu
Reactions Involving the Ether Linkage and Tertiary Carbon Center
The ether linkage and the adjacent tertiary carbon in this compound present another set of reactive sites, primarily susceptible to cleavage and rearrangement reactions under specific conditions.
Cleavage Reactions of the Ether Bond under Acidic or Basic Conditions
Ethers are generally unreactive, but the C-O bond can be cleaved under harsh conditions. vaia.com
Acidic Cleavage: Strong acids, particularly hydroiodic acid (HI) and hydrobromic acid (HBr), are effective reagents for cleaving the ether bond in this compound. youtube.comlibretexts.orglibretexts.orglibretexts.org The reaction is initiated by the protonation of the ether oxygen. libretexts.orglibretexts.orglibretexts.orgbyjus.com Due to the presence of a tertiary carbon adjacent to the ether oxygen, the subsequent cleavage is likely to proceed through an Sₙ1 mechanism. libretexts.orglibretexts.org This involves the formation of a relatively stable tertiary carbocation (2-methylpropan-2-yl cation) and ethanol (B145695). The carbocation then reacts with the halide ion to form a tertiary alkyl halide. The ethanol produced can further react with the excess acid to form an ethyl halide.
Basic Cleavage: Cleavage of ethers under basic conditions is generally not feasible as alkoxide ions are poor leaving groups. Therefore, this compound is expected to be stable under most basic conditions.
| Ether | Reagent | Probable Mechanism | Products |
| This compound | HBr or HI | Sₙ1 | 2-Bromo-2-methylpropane or 2-Iodo-2-methylpropane, Ethanol, and 1,1-dimethylethanol |
Potential for Intramolecular and Intermolecular Rearrangement Pathways
The tertiary carbocation intermediate formed during the acid-catalyzed cleavage of the ether can potentially undergo rearrangement reactions, although in this specific case, it is already a stable tertiary carbocation. masterorganicchemistry.commasterorganicchemistry.com However, under certain conditions, intramolecular rearrangements could be envisioned.
Intramolecular Rearrangements: While less common for a stable tertiary carbocation, the possibility of hydride or alkyl shifts cannot be entirely ruled out under forcing conditions, potentially leading to the formation of isomeric products. However, given the stability of the initially formed tertiary carbocation, such rearrangements are generally not favored. masterorganicchemistry.com
Intermolecular Reactions: In the presence of other nucleophiles or alkenes, the tertiary carbocation intermediate could be trapped to form new C-C or C-Nu bonds, leading to more complex molecular architectures. rsc.org
Further research is required to fully elucidate the potential and scope of rearrangement pathways for this compound under various reaction conditions.
Mechanistic Elucidation of Key Transformations
Unraveling the precise pathways through which this compound undergoes transformation requires a combination of kinetic studies, isotopic labeling, and computational analysis. While specific research directly on this molecule is limited, valuable insights can be drawn from studies of analogous compounds and general principles of reaction mechanisms.
Detailed kinetic studies, which measure how reaction rates change with varying concentrations of reactants and temperature, are crucial for determining the rate law and activation energy of a reaction. This information helps to distinguish between different possible mechanisms. For reactions involving this compound, one would expect the rate of SN1 and E1 reactions to be dependent solely on the concentration of the alcohol, as the formation of the carbocation is the rate-determining step.
While specific kinetic data for reactions of this compound are not readily found in the surveyed literature, studies on the structurally related 1-tert-butoxypropan-2-ol have been conducted. For instance, kinetic studies on this compound in rats and mice revealed concentration-dependent nonlinear elimination kinetics from the blood, indicating complex metabolic pathways. rivm.nl Such studies, if performed on this compound, could provide valuable information on its metabolic fate and the enzymes involved.
Hypothetical Rate Law for an SN1 Reaction of this compound:
For a reaction such as acid-catalyzed substitution, the rate-determining step would be the formation of the carbocation. The rate law would be expected to be:
Rate = k[this compound]
Where k is the rate constant. This first-order dependence is a hallmark of a unimolecular mechanism.
Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for a proposed mechanism. By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium (B1214612), 12C with 13C, or 16O with 18O), chemists can follow the labeled atom's position in the products.
While no isotopic labeling studies were found specifically for this compound, research on the analogous compound 1-bromo-2-ethoxy-2-methylpropane (B2642035) offers significant insight into the behavior of the (2-ethoxy-2-methylpropyl) carbocation. Kinetic isotope effect (KIE) experiments, where hydrogen is replaced by deuterium at positions near the reacting center, showed minimal isotopic discrimination (kH/kD ≈ 1.0–1.2) for SN1 reactions. smolecule.com This indicates that the C-H bond is not broken in the rate-determining step, which is consistent with the formation of a carbocation intermediate. smolecule.com
Furthermore, labeling the ethoxy group's oxygen with 18O in 1-bromo-2-ethoxy-2-methylpropane resulted in a slight decrease in the reaction rate. smolecule.com This suggests a minor, yet measurable, participation of the oxygen's lone pairs in stabilizing the adjacent carbocation through resonance. smolecule.com
| Isotopic Labeling Experiment on an Analogous Compound | Observation | Mechanistic Implication for the (2-ethoxy-2-methylpropyl) System |
| Deuterium labeling at β-hydrogen positions | Minimal kinetic isotope effect (kH/kD ≈ 1.0–1.2). smolecule.com | C-H bond cleavage is not involved in the rate-determining step, supporting an S |
| 18O labeling of the ethoxy group | A 5% decrease in reaction rate. smolecule.com | The ethoxy oxygen participates in stabilizing the carbocation intermediate through resonance. smolecule.com |
These findings strongly suggest that similar isotopic labeling studies on this compound would confirm the prevalence of carbocation-mediated pathways in its reactions.
The transition state is the highest energy point along the reaction coordinate, representing a fleeting arrangement of atoms at the "point of no return" between reactants and products. The study of transition states is fundamental to understanding reaction rates and selectivity. While experimental observation of transition states is extremely difficult, computational chemistry provides powerful tools for their analysis.
For a reaction involving this compound, such as acid-catalyzed dehydration, computational methods like Density Functional Theory (DFT) could be employed to model the geometry and energy of the transition state. This analysis would likely reveal a transition state leading to the formation of the stable tertiary carbocation. In the subsequent elimination step, there would be another transition state for the removal of a proton by a base (e.g., a water molecule or the conjugate base of the acid catalyst) to form the double bond.
The structure of the transition state would also provide insights into the stereochemical and regiochemical outcomes of the reaction. For example, in the dehydration of this compound, there are two possible beta-hydrogens that could be removed, leading to two different alkene products. Transition state analysis could predict which of these pathways has a lower activation energy and is therefore favored.
Although specific transition state analyses for this compound are not available in the reviewed literature, the principles are well-established. Such computational studies would be invaluable for a detailed understanding of its complex reaction sequences and for predicting its behavior in various chemical environments.
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, as well as correlations in two-dimensional (2D) NMR experiments, the precise structure of 2-Ethoxy-2-methylpropan-1-ol can be confirmed.
The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five unique proton environments in the molecule. The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent oxygen atoms.
Hydroxyl Proton (-OH): A broad singlet is anticipated for the hydroxyl proton, the chemical shift of which can vary depending on concentration and solvent.
Methylene (B1212753) Protons (-CH₂-OH): The two protons of the methylene group adjacent to the hydroxyl group are expected to appear as a singlet, as there are no adjacent protons to cause splitting.
Methylene Protons (-O-CH₂-CH₃): The two protons of the methylene group in the ethoxy moiety are expected to appear as a quartet due to coupling with the three neighboring methyl protons.
Methyl Protons (-O-CH₂-CH₃): The three protons of the methyl group in the ethoxy moiety are expected to appear as a triplet, coupling with the adjacent two methylene protons.
Geminal Methyl Protons (-C(CH₃)₂-): The six protons of the two methyl groups attached to the quaternary carbon are chemically equivalent and are expected to appear as a singlet.
The integration of these signals would correspond to a proton ratio of 1:2:2:3:6.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -OH | Variable (broad s) | Singlet (broad) | 1H |
| -CH₂-OH | ~3.4 | Singlet | 2H |
| -O-CH₂-CH₃ | ~3.5 | Quartet | 2H |
| -O-CH₂-CH₃ | ~1.2 | Triplet | 3H |
| -C(CH₃)₂- | ~1.1 | Singlet | 6H |
Note: Predicted values are based on typical chemical shifts for similar functional groups.
The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. For this compound, five distinct carbon signals are expected, corresponding to each unique carbon environment. The chemical shifts are indicative of the type of carbon and its local electronic environment.
Quaternary Carbon (-C(CH₃)₂-): The carbon atom bonded to the two methyl groups and the ethoxy and hydroxymethyl groups.
Hydroxymethyl Carbon (-CH₂-OH): The carbon of the methylene group attached to the hydroxyl group.
Ethoxy Methylene Carbon (-O-CH₂-CH₃): The carbon of the methylene group in the ethoxy moiety.
Geminal Methyl Carbons (-C(CH₃)₂-): The two equivalent carbons of the geminal methyl groups.
Ethoxy Methyl Carbon (-O-CH₂-CH₃): The carbon of the methyl group in the ethoxy moiety.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C (CH₃)₂- | ~75 |
| -C H₂-OH | ~70 |
| -O-C H₂-CH₃ | ~65 |
| -C(C H₃)₂- | ~25 |
| -O-CH₂-C H₃ | ~15 |
Note: Predicted values are based on typical chemical shifts for similar functional groups.
To definitively establish the connectivity of the atoms within this compound, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A key correlation would be observed between the methylene protons of the ethoxy group (~3.5 ppm) and the methyl protons of the ethoxy group (~1.2 ppm), confirming the presence of the ethyl group. No other cross-peaks are expected due to the isolated nature of the other proton systems.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The following correlations would be expected:
The methylene protons at ~3.4 ppm with the hydroxymethyl carbon at ~70 ppm.
The ethoxy methylene protons at ~3.5 ppm with the ethoxy methylene carbon at ~65 ppm.
The ethoxy methyl protons at ~1.2 ppm with the ethoxy methyl carbon at ~15 ppm.
The geminal methyl protons at ~1.1 ppm with the geminal methyl carbons at ~25 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows long-range (2-3 bond) correlations between protons and carbons, which is crucial for mapping the entire molecular structure. Key expected correlations include:
The geminal methyl protons (~1.1 ppm) to the quaternary carbon (~75 ppm), the hydroxymethyl carbon (~70 ppm), and the ethoxy methylene carbon (~65 ppm).
The hydroxymethyl protons (~3.4 ppm) to the quaternary carbon (~75 ppm).
The ethoxy methylene protons (~3.5 ppm) to the quaternary carbon (~75 ppm) and the ethoxy methyl carbon (~15 ppm).
The ethoxy methyl protons (~1.2 ppm) to the ethoxy methylene carbon (~65 ppm).
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
In Electron Ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule. For this compound (MW: 118.17 g/mol ), the molecular ion peak ([M]⁺) at m/z 118 may be weak or absent due to the instability of the tertiary alcohol structure. The fragmentation pattern is predicted to be dominated by several key fragmentation pathways:
Alpha-cleavage: Loss of a methyl radical (•CH₃) from the molecular ion to form a stable oxonium ion at m/z 103. Also, cleavage of the C-C bond between the quaternary carbon and the hydroxymethyl group would lead to a fragment at m/z 87 (loss of •CH₂OH).
Loss of Ethoxy Group: Cleavage of the ether bond can result in the loss of an ethoxy radical (•OCH₂CH₃) to give a fragment at m/z 73.
Loss of Water: Dehydration is a common fragmentation pathway for alcohols, which would lead to a fragment at m/z 100.
Predicted Major Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 103 | [M - CH₃]⁺ |
| 87 | [M - CH₂OH]⁺ |
| 73 | [M - OCH₂CH₃]⁺ |
| 100 | [M - H₂O]⁺ |
Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of the compound. For this compound, ESI-MS would be expected to show prominent peaks corresponding to the protonated molecule [M+H]⁺ and adducts with common cations like sodium [M+Na]⁺ and potassium [M+K]⁺.
Predicted ESI-MS Adducts for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 119.1067 |
| [M+Na]⁺ | 141.0886 |
| [M+K]⁺ | 157.0625 |
Note: Predicted m/z values are based on the monoisotopic mass of this compound (118.0994 Da).
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.
For this compound, the molecular formula is C₆H₁₄O₂. HRMS analysis provides an exact mass measurement that serves as a primary confirmation of its identity. googleapis.com The technique is particularly crucial in synthetic chemistry, where it can verify the successful formation of a target compound derived from starting materials like this compound. googleapis.com In such research, HRMS has been used to analyze the tryptic fragments of kinases to identify modified peptides, demonstrating its power in complex biological and chemical systems. googleapis.com
The theoretical exact mass of this compound is calculated based on the most abundant isotopes of its constituent elements. This calculated value is then compared against the experimentally measured mass from the HRMS instrument.
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₁₄O₂ |
| Monoisotopic Mass (Theoretical) | 118.0994 u |
| Commonly Observed Ion (ESI+) | [M+H]⁺ |
| Theoretical m/z of [M+H]⁺ | 119.1072 |
Chromatographic Separation Methods for Purity and Isomer Analysis
Chromatography is the cornerstone for separating this compound from reaction byproducts, starting materials, or other impurities. The choice of chromatographic method depends on the volatility and polarity of the compound and the matrix in which it is found.
Given its relatively low molecular weight and the presence of a hydroxyl group, this compound is sufficiently volatile for analysis by Gas Chromatography (GC). GC separates compounds based on their boiling points and interactions with the stationary phase of the GC column. It is an ideal method for assessing the purity of the compound and resolving it from other volatile components in a mixture. A flame ionization detector (FID) is commonly used for quantitative analysis due to its robust response to hydrocarbons.
| Parameter | Condition |
|---|---|
| Column | DB-5 or similar non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 50 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
For analyzing this compound in the presence of non-volatile substances or for preparative purification, High-Performance Liquid Chromatography (HPLC) is the method of choice. googleapis.com Reversed-phase HPLC, using a C18 column, would effectively separate the moderately polar this compound from more polar or less polar impurities. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). googleapis.com In some applications, chiral HPLC columns are utilized to separate optical isomers of derivatives synthesized from this alcohol. google.com
To achieve an even higher level of confidence in identification, chromatography is often coupled with mass spectrometry.
GC-MS: This technique combines the separation power of GC with the detection specificity of MS. As this compound elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum. This spectrum, showing the fragmentation pattern of the molecule, acts as a chemical fingerprint, allowing for definitive identification.
LC-MS: Liquid Chromatography-Mass Spectrometry is frequently used in the analysis of reaction mixtures where this compound is a precursor. google.com For instance, derivatives of this compound have been analyzed using LC-MS with positive electrospray ionization (ESIpos), where the protonated molecule [M+H]⁺ is detected. googleapis.comgoogle.com This provides molecular weight information for each component separated by the LC column.
| Parameter | Value | Reference |
|---|---|---|
| Technique | Liquid Chromatography-Mass Spectrometry | googleapis.comgoogle.com |
| Ionization Mode | Electrospray Positive (ESIpos) | googleapis.comgoogle.com |
| Observed Ion | [M+H]⁺ | googleapis.comgoogle.com |
| Mobile Phase Modifiers | Formic acid or aqueous ammonia (B1221849) may be used | googleapis.com |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for identifying the functional groups present in a molecule. For this compound, these methods can confirm the presence of the hydroxyl (-OH), ether (C-O-C), and alkyl (C-H) groups.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The primary alcohol -OH group will produce a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching of the alcohol and ether will appear in the 1050-1260 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the -OH group gives a weak Raman signal, the C-C and C-O skeletal vibrations are typically strong, providing a clear fingerprint of the molecule's backbone.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad | Weak |
| C-H (Alkyl) | Stretching | 2850 - 3000 | Strong | Strong |
| C-O (Ether) | Stretching | 1070 - 1150 | Strong | Medium |
| C-O (Primary Alcohol) | Stretching | ~1050 | Strong | Medium |
Compound Reference Table
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₆H₁₄O₂ |
| Acetonitrile | C₂H₃N |
| Methanol | CH₄O |
| Formic Acid | CH₂O₂ |
| Helium | He |
| Hydrogen | H₂ |
Computational and Theoretical Studies of 2 Ethoxy 2 Methylpropan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in elucidating the intrinsic properties of 2-Ethoxy-2-methylpropan-1-ol at the molecular level. These theoretical approaches offer a lens into its electronic characteristics and potential chemical behavior.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like 6-31G(d,p) or 6-311+G(d,p), are used to analyze its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
The distribution of electron density, also determined by DFT, helps in identifying the electrophilic and nucleophilic sites within the molecule. The oxygen atoms of the ethoxy and hydroxyl groups are expected to be electron-rich, making them susceptible to electrophilic attack. Conversely, the surrounding carbon and hydrogen atoms would be comparatively electron-deficient. These calculations are fundamental to predicting how the molecule will interact with other chemical species.
The flexibility of the this compound molecule allows it to exist in various spatial arrangements, or conformations, arising from the rotation around its single bonds. Conformational analysis aims to identify the most stable of these arrangements, which correspond to energy minima on the potential energy surface. researchgate.net
Theoretical studies have identified several possible conformers for similar molecules, often designated by the dihedral angles between specific groups. researchgate.net For instance, the relative orientation of the ethoxy and hydroxyl groups can lead to different conformers with varying degrees of stability. These studies often reveal that specific conformations, such as gauche and anti, are preferred due to a balance of steric hindrance and intramolecular interactions like hydrogen bonding. The most stable conformer represents the most probable shape of the molecule in the gas phase or in non-polar solvents.
Computational methods are also employed to predict the spectroscopic properties of this compound, which can then be compared with experimental data for validation.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of the hydrogen-1 (¹H) and carbon-13 (¹³C) nuclei. For this compound, predictions would show distinct signals for the protons and carbons in the ethoxy group, the methyl groups, and the hydroxymethyl group. These predicted spectra serve as a valuable tool in the interpretation of experimental NMR data. youtube.comdocbrown.info
IR Spectroscopy: The infrared (IR) spectrum is characterized by absorption bands corresponding to the vibrational modes of the molecule. Theoretical calculations can predict the frequencies and intensities of these bands. For this compound, a prominent feature in the predicted IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group, which is often broadened due to hydrogen bonding. docbrown.info Other significant predicted peaks would include C-H stretching vibrations and C-O stretching vibrations. docbrown.info
UV-Vis Spectroscopy: Predictions of the ultraviolet-visible (UV-Vis) spectrum can provide information about the electronic transitions within the molecule. science-softcon.de For this compound, which lacks extensive conjugation, significant absorption is not expected in the visible region. Any absorption would likely occur in the ultraviolet region, corresponding to electronic transitions involving the oxygen atoms' non-bonding electrons.
| Predicted Spectroscopic Data for this compound | |
| Technique | Predicted Feature |
| ¹H NMR | Distinct signals for ethoxy, methyl, and hydroxymethyl protons. |
| ¹³C NMR | Signals corresponding to the unique carbon environments. |
| IR Spectroscopy | Broad O-H stretch (~3200-3600 cm⁻¹), C-H and C-O stretching bands. docbrown.info |
| UV-Vis Spectroscopy | Absorption primarily in the UV region. science-softcon.de |
Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution
Molecular dynamics simulations provide a computational microscope to observe the movement and interactions of molecules over time. These simulations are crucial for understanding how this compound behaves in a real-world solution environment.
The conformation and reactivity of this compound can be significantly influenced by the solvent in which it is dissolved. researchgate.net MD simulations can model these solvent effects by explicitly including solvent molecules in the simulation box.
In polar protic solvents like water or ethanol (B145695), the hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, forming a network of intermolecular hydrogen bonds. researchgate.net These interactions can stabilize certain conformations over others and can also affect the molecule's reactivity by altering the electron distribution and the accessibility of reactive sites. In contrast, in aprotic or non-polar solvents, intramolecular hydrogen bonding might become more significant, leading to different preferred conformations.
MD simulations are a powerful tool for studying the specific intermolecular interactions between this compound and other molecules, which is fundamental to understanding its reaction mechanisms. researchgate.net These interactions can include hydrogen bonds, van der Waals forces, and electrostatic interactions. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. By identifying and quantifying the physicochemical properties of molecules, known as molecular descriptors, QSAR models can predict the activity of new or untested compounds. This approach is instrumental in the design of new molecules with desired properties, offering a more efficient and cost-effective alternative to extensive experimental testing.
Development of Predictive Models for Chemical Behavior
The development of predictive QSAR models for the chemical behavior of a compound like this compound involves a systematic process. Initially, a dataset of structurally related compounds with known reactivity or activity is compiled. For alcohols and ethers, these activities could range from reaction rates and equilibrium constants to toxicity levels. researchgate.netnih.gov Subsequently, a wide array of molecular descriptors is calculated for each compound in the dataset. These descriptors fall into several categories, including:
Topological descriptors: These describe the atomic connectivity and branching of the molecule.
Geometrical descriptors: These relate to the three-dimensional size and shape of the molecule.
Electronic descriptors: These quantify the distribution of electrons and include properties like partial charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO).
Physicochemical descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP), which measures hydrophobicity, and molar refractivity, which relates to polarizability. nih.gov
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical model that correlates a subset of these descriptors with the observed activity. The predictive power of the resulting model is then rigorously validated using both internal and external sets of compounds that were not used in the model's development.
While a specific QSAR model for this compound is not extensively documented in publicly available literature, models for related classes of compounds like aliphatic alcohols and ethers offer significant insights. researchgate.netnih.gov For instance, QSAR studies on the toxicity of alcohols often demonstrate a strong correlation between hydrophobicity (logP) and biological activity, as the ability of a molecule to partition into biological membranes is a critical factor. astm.org
The following table presents key computed physicochemical properties of this compound that would be integral to the development of such predictive models.
| Property | Value | Source |
| Molecular Formula | C6H14O2 | nih.govnist.gov |
| Molecular Weight | 118.17 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| SMILES | CCOC(C)(C)CO | nih.gov |
| logP (predicted) | 0.4 | nih.govuni.lu |
| Molar Refractivity | 33.5 cm³ | |
| Polarizability | 13.9 ų | |
| Surface Tension | 29.5 dyne/cm |
Note: Molar Refractivity, Polarizability, and Surface Tension are computationally predicted values.
Identification of Key Structural Descriptors Influencing Reactivity
The reactivity of this compound is governed by a combination of electronic and steric factors inherent to its molecular structure. Analysis of its structure allows for the identification of key descriptors that are likely to influence its chemical behavior.
Electronic Effects: The presence of two oxygen atoms, one in an ether linkage and the other in a primary alcohol group, significantly influences the electronic landscape of the molecule. The ether oxygen and the hydroxyl oxygen both possess lone pairs of electrons, making them nucleophilic centers susceptible to attack by electrophiles. The electron-donating inductive effect of the ethyl and methyl groups attached to the tertiary carbon atom increases the electron density on the ether oxygen. This enhanced electron density can influence the basicity of the ether oxygen and its ability to participate in reactions. numberanalytics.com
Steric Hindrance: The tertiary carbon atom at the core of the molecule, bonded to an ethoxy group, a hydroxymethyl group, and two methyl groups, creates a sterically hindered environment. This steric bulk can impede the approach of reactants to the reactive centers, particularly the tertiary carbon itself. For instance, in nucleophilic substitution reactions where the tertiary carbon might be a target, the steric hindrance would likely favor an SN1-type mechanism over an SN2 mechanism, should a suitable leaving group be present. masterorganicchemistry.com The reactivity of the primary hydroxyl group is also influenced by the adjacent bulky tertiary center.
Hydrogen Bonding: The primary alcohol functional group (-CH2OH) is capable of acting as both a hydrogen bond donor and acceptor. This ability to form hydrogen bonds is a critical descriptor influencing its solubility in protic solvents and its interaction with other molecules. The ether oxygen can also act as a hydrogen bond acceptor. These interactions are crucial in determining the compound's physical properties and its behavior in biological systems.
Role of 2 Ethoxy 2 Methylpropan 1 Ol As a Synthetic Intermediate and in Advanced Material Synthesis
Precursor in the Synthesis of Complex Organic Molecules
The presence of a reactive primary hydroxyl group and a stable ether linkage makes 2-Ethoxy-2-methylpropan-1-ol an attractive starting material for the construction of more elaborate molecular architectures.
The primary alcohol functionality of this compound can be readily converted into an alkoxide and subsequently used in nucleophilic substitution reactions to form more complex ether structures. A prominent example of such a transformation is the Williamson ether synthesis, a reliable and long-standing method for the preparation of symmetrical and unsymmetrical ethers. libretexts.orgmasterorganicchemistry.com In a hypothetical application, the sodium salt of this compound, formed by reacting it with a strong base like sodium hydride, could act as a nucleophile. This alkoxide could then be reacted with an alkyl halide to yield a more complex diether.
For instance, the reaction of the sodium salt of this compound with benzyl (B1604629) bromide would yield 1-(benzyloxy)-2-ethoxy-2-methylpropane. This transformation attaches a benzyloxy group, which can serve as a protecting group or as a precursor for further functionalization.
Table 1: Hypothetical Synthesis of an Advanced Ether Derivative
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Sodium 2-ethoxy-2-methylpropan-1-olate | Benzyl bromide | 1-(Benzyloxy)-2-ethoxy-2-methylpropane | Williamson ether synthesis |
While this compound itself is achiral, it can be conceptually derived from or used to create chiral building blocks, which are of paramount importance in the pharmaceutical industry. nih.gov The synthesis of enantiomerically pure compounds can be achieved through various strategies, including the use of chiral catalysts or starting from a chiral pool.
A hypothetical pathway to a chiral derivative could involve an asymmetric reduction of a corresponding ketone precursor. For example, the asymmetric hydrogenation of a prochiral β-keto ether could yield an enantiomerically enriched alcohol. While no direct synthesis of chiral this compound has been documented, the principles of asymmetric synthesis suggest that if a suitable chiral ligand and metal catalyst system were identified, it would be possible to produce one enantiomer in excess. nih.gov
Alternatively, one could envision starting with an enantiomerically pure building block, such as a chiral epoxide, and introducing the necessary fragments to construct a chiral analog of this compound.
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. beilstein-journals.orgnih.gov These reactions are valued for their atom economy and their ability to rapidly generate molecular complexity.
The primary alcohol group of this compound makes it a suitable candidate for participation in certain MCRs. For example, in a Passerini or Ugi reaction, which are prominent isocyanide-based MCRs, an alcohol can be one of the key components. beilstein-journals.org In a hypothetical Ugi-type reaction, this compound could serve as the alcohol component, reacting with an aldehyde, an amine, and an isocyanide to produce a complex α-acylamino amide derivative. The resulting molecule would possess the sterically hindered ether moiety from the parent alcohol, potentially influencing its conformational properties and biological activity.
Table 2: Hypothetical Ugi-type Multi-Component Reaction
| Component 1 (Aldehyde) | Component 2 (Amine) | Component 3 (Isocyanide) | Component 4 (Alcohol) | Product Type |
| Benzaldehyde | Aniline | tert-Butyl isocyanide | This compound | α-Acylamino amide derivative |
Integration into Polymer and Materials Science Methodologies
The functional groups of this compound also provide opportunities for its incorporation into polymers and other advanced materials, thereby modifying their properties.
While this compound is not a monomer in its native state, its hydroxyl group can be chemically modified to introduce a polymerizable functionality. A common strategy is the esterification of the alcohol with a polymerizable carboxylic acid or acyl halide.
For instance, this compound could be reacted with acryloyl chloride in the presence of a non-nucleophilic base. This reaction would yield 2-ethoxy-2-methylpropyl acrylate, a monomer containing a terminal vinyl group that can undergo free-radical polymerization. The resulting polymer, poly(2-ethoxy-2-methylpropyl acrylate), would have pendant side chains with the bulky and somewhat polar 2-ethoxy-2-methylpropyl group, which would influence the physical properties of the polymer, such as its glass transition temperature and solubility.
Another approach to incorporate the structural features of this compound into a polymer is through the functionalization of a pre-existing polymer chain. This can be achieved by "grafting" derivatives of the compound onto a polymer backbone. nih.govmdpi.com
For example, a polymer with reactive side chains, such as poly(glycidyl methacrylate), could be used as the backbone. The epoxide rings in this polymer are susceptible to nucleophilic attack. A derivative of this compound, where the hydroxyl group is converted to a more potent nucleophile like a thiol, could then be used to open the epoxide rings, covalently attaching the 2-ethoxy-2-methylpropyl moiety to the polymer chain. This "grafting to" approach allows for the modification of the surface properties of materials or the creation of polymers with unique architectures.
Table 3: Hypothetical Polymer Functionalization
| Polymer Backbone | Functionalizing Agent Derivative | Reaction Type | Resulting Polymer |
| Poly(glycidyl methacrylate) | 2-Ethoxy-2-methylpropane-1-thiol | Ring-opening | Poly(glycidyl methacrylate)-graft-(2-ethoxy-2-methylpropane-1-thiol) |
Contribution to Specialty Chemical Synthesis, Including Fragrance Chemistry
While this compound is not widely recognized as a primary fragrance ingredient itself, its bifunctional nature, possessing both a primary alcohol and a tertiary ether moiety, makes it a versatile synthetic intermediate. This unique structural arrangement offers multiple reactive sites that can be selectively targeted to build more complex molecules, including those with desirable olfactory properties. Its contribution to fragrance chemistry lies in its potential as a building block to introduce specific steric and electronic features into a target odoriferous molecule, thereby influencing its scent profile, volatility, and stability.
Synthesis of Odoriferous Compounds Incorporating the this compound Moiety
The primary alcohol group of this compound is the most reactive site for derivatization to create new fragrance compounds. Two principal classes of reactions, esterification and etherification, can be employed to synthesize a variety of esters and ethers, many of which are known to possess pleasant and commercially valuable scents.
Esterification: The reaction of this compound with various carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) yields esters. The resulting esters often have fruity, floral, or sweet notes. The bulky 2-ethoxy-2-methylpropyl group can contribute to unique scent profiles and modify the volatility of the final compound.
A general scheme for the Fischer esterification of this compound is as follows:
Reactants: this compound and a carboxylic acid (R-COOH).
Catalyst: A strong acid, such as sulfuric acid (H₂SO₄).
Product: An ester with the characteristic 2-ethoxy-2-methylpropyl group.
The table below illustrates potential odoriferous esters that could be synthesized from this compound and various carboxylic acids, along with their expected scent characteristics based on structurally similar esters.
| Carboxylic Acid | Ester Product Name | Predicted Odor Profile |
| Acetic Acid | 2-Ethoxy-2-methylpropyl acetate (B1210297) | Fruity, pear-like |
| Propionic Acid | 2-Ethoxy-2-methylpropyl propionate | Fruity, rum-like |
| Butyric Acid | 2-Ethoxy-2-methylpropyl butyrate | Fruity, pineapple-like |
| Isovaleric Acid | 2-Ethoxy-2-methylpropyl isovalerate | Fruity, apple-like |
| Salicylic Acid | 2-Ethoxy-2-methylpropyl salicylate | Sweet, floral, wintergreen |
Etherification: The primary alcohol of this compound can also be converted into an ether. The Williamson ether synthesis is a common method for this transformation. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. The resulting ethers can introduce woody, musky, or amber notes into a fragrance composition.
A general scheme for the Williamson ether synthesis is as follows:
Step 1 (Deprotonation): this compound is treated with a strong base (e.g., sodium hydride, NaH) to form the corresponding sodium alkoxide.
Step 2 (Nucleophilic Attack): The alkoxide reacts with an alkyl halide (R'-X) to form the desired ether.
Potential odoriferous ethers derived from this compound are presented in the table below.
| Alkyl Halide | Ether Product Name | Predicted Odor Profile |
| Benzyl Chloride | 1-Benzyloxy-2-ethoxy-2-methylpropane | Faintly floral, sweet |
| Cinnamyl Bromide | 1-(Cinnamyloxy)-2-ethoxy-2-methylpropane | Hyacinth-like, spicy |
| Allyl Bromide | 1-(Allyloxy)-2-ethoxy-2-methylpropane | Ethereal, slightly pungent |
Methodologies for Incorporating this Unit into Complex Perfumery Structures
The this compound moiety can be incorporated into more complex perfumery structures through multi-step synthetic sequences. The primary alcohol provides a handle for further chemical transformations, allowing for the construction of larger molecules with tailored olfactory properties.
One common strategy involves a two-step process:
Initial Derivatization: The alcohol is first converted into a more reactive functional group, such as an aldehyde or a halide.
Carbon-Carbon Bond Formation: The resulting intermediate is then used in a carbon-carbon bond-forming reaction, such as a Grignard reaction, Wittig reaction, or aldol (B89426) condensation, to build a more complex carbon skeleton.
For example, the oxidation of this compound to the corresponding aldehyde, 2-ethoxy-2-methylpropanal, would provide a key intermediate. This aldehyde could then undergo a variety of reactions to create complex fragrance molecules.
The table below outlines some potential synthetic pathways to incorporate the this compound unit into larger structures.
| Reaction Type | Intermediate | Subsequent Reaction | Potential Fragrance Class |
| Oxidation followed by Grignard Reaction | 2-Ethoxy-2-methylpropanal | Reaction with an aryl or alkyl magnesium bromide | Floral, rosy, or woody alcohols |
| Oxidation followed by Wittig Reaction | 2-Ethoxy-2-methylpropanal | Reaction with a phosphonium (B103445) ylide | Unsaturated compounds with green or fruity notes |
| Tosylation followed by Nucleophilic Substitution | 2-Ethoxy-2-methylpropyl tosylate | Reaction with a phenoxide or another alkoxide | Aromatic ethers with floral or spicy scents |
These methodologies demonstrate the potential of this compound as a versatile building block in the synthesis of novel and complex fragrance molecules. The steric hindrance provided by the gem-dimethyl group and the electronic influence of the ethoxy group can lead to the creation of unique scent profiles that are not achievable with simpler alcohol precursors.
Environmental Behavior and Analytical Monitoring Methodologies for 2 Ethoxy 2 Methylpropan 1 Ol
Methodologies for Assessing Environmental Transformation Pathways
The environmental persistence of 2-Ethoxy-2-methylpropan-1-ol is determined by its transformation through biotic and abiotic processes. Methodologies to assess these pathways involve controlled laboratory studies that simulate environmental conditions to identify degradation products and determine reaction kinetics.
Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy. For organic compounds in aqueous environments, this can occur through direct photolysis, where the molecule itself absorbs photons, or indirect photolysis, where other substances in the water (photosensitizers) absorb light and produce reactive species like hydroxyl radicals that then degrade the target compound. taylorandfrancis.com
Experimental designs for studying the photolytic degradation of this compound typically involve irradiating an aqueous solution of the compound with a controlled light source. Key components of such a study include:
Light Source: A medium-pressure mercury lamp or a xenon arc lamp is often used to simulate the solar spectrum, particularly the UV portion that is most effective at initiating photodegradation. researchgate.netmdpi.com
Reactor: The experiments are conducted in a quartz reactor, which is transparent to UV light. The system is often jacketed to allow for temperature control via a circulating coolant, preventing thermal degradation from confounding the results. researchgate.net
Photosensitizers: To study indirect photolysis, common environmental photosensitizers such as nitrate, iron (III) species, or humic substances can be added to the solution. Advanced oxidation processes may also be simulated by adding hydrogen peroxide (H₂O₂) to the system, which generates highly reactive hydroxyl radicals upon UV irradiation. mdpi.comnih.gov
Sample Analysis: Aliquots are withdrawn at regular intervals and analyzed, typically by chromatography, to monitor the disappearance of the parent compound and the appearance of degradation products.
The expected photolytic degradation of this compound could involve cleavage of the C-O ether bond or oxidation of the primary alcohol group, leading to the formation of smaller, more polar compounds.
Table 1: Typical Experimental Parameters for a Photolytic Degradation Study
| Parameter | Description / Value | Rationale |
| Compound Concentration | 1-10 mg/L | Represents environmentally relevant concentrations and is within the analytical detection range. |
| Light Source | Medium-pressure mercury lamp (200-400 nm) | Simulates the UV spectrum of sunlight to induce photolysis. nih.gov |
| Reactor | Quartz, temperature-controlled (e.g., 25°C) | Quartz allows UV light penetration, while temperature control isolates the effect of light. researchgate.net |
| Aqueous Matrix | Ultrapure water, buffered solutions (pH 5, 7, 9) | Allows for assessing the effect of pH on degradation rates. taylorandfrancis.com |
| Additives (Optional) | H₂O₂ (e.g., 50 mg/L), Nitrate, Humic Acids | To investigate the role of indirect photolysis and advanced oxidation processes. mdpi.com |
| Sampling Frequency | 0, 15, 30, 60, 120, 240 minutes | To establish a kinetic profile of the degradation reaction. |
| Analytical Method | HPLC or GC-MS | To quantify the parent compound and identify potential degradation byproducts. |
Biodegradation is a key process for the natural attenuation of organic pollutants. For ether compounds, such as the fuel oxygenate methyl tert-butyl ether (MTBE), which is structurally related to this compound, biodegradation can occur under both aerobic and anaerobic conditions, although aerobic pathways are generally more effective. nih.gov
Research methodologies to investigate the biodegradation of this compound involve several key steps:
Isolation of Microorganisms: Soil and water samples are collected from contaminated sites or environments with a history of exposure to similar chemicals. Enrichment cultures are then established by providing this compound as the sole carbon source to isolate bacteria or fungi capable of its degradation. nih.govmdpi.com
Microcosm Studies: Laboratory-scale microcosms are set up using soil and/or groundwater from the target environment. nih.gov These are spiked with this compound and incubated under controlled conditions (e.g., aerobic or anaerobic, specific temperature). The disappearance of the parent compound and the formation of metabolites are monitored over time. mdpi.comasm.org
Identification of Pathways: Metabolites are identified using techniques like GC-MS. For an ether-alcohol like this compound, potential aerobic degradation pathways could initiate with the oxidation of the primary alcohol group to an aldehyde and then a carboxylic acid, followed by cleavage of the ether bond. This is a common pathway for ether-containing pollutants. asm.org
Bioremediation Strategies: If natural attenuation is slow, bioremediation research may focus on biostimulation (adding nutrients and an oxygen source to stimulate native microorganisms) or bioaugmentation (introducing specialized microorganisms to the contaminated site). nih.govnih.gov
Table 2: Methodologies in Biodegradation Research
| Methodology | Objective | Key Procedures | Expected Outcome |
| Enrichment Culture | Isolate microorganisms capable of degrading the target compound. | Inoculate mineral medium containing the compound as the sole carbon source with environmental samples. mdpi.com | Pure or mixed microbial cultures that can metabolize this compound. |
| Soil/Water Microcosms | Simulate and evaluate biodegradation potential under near-environmental conditions. | Incubate environmental samples spiked with the compound under controlled aerobic/anaerobic conditions. acs.org | Degradation rate constants and identification of major metabolites. |
| Metabolite Identification | Elucidate the biodegradation pathway. | Analyze samples from microcosm studies using GC-MS or LC-MS to identify intermediate products. | A proposed pathway, e.g., initial alcohol oxidation followed by ether cleavage. |
| Bioaugmentation Study | Assess the effectiveness of introducing specific degrading microbes. | Inoculate contaminated soil/water microcosms with isolated degrading strains. nih.gov | Enhanced degradation rates compared to non-augmented controls. |
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. Ethers are generally considered to be chemically stable and resistant to hydrolysis under neutral and alkaline conditions. stackexchange.com However, under acidic conditions, the ether linkage can be cleaved. masterorganicchemistry.com
For this compound, which has a tertiary carbon atom attached to the ether oxygen, the cleavage is expected to proceed via an SN1 mechanism if subjected to strong acid. This involves protonation of the ether oxygen, followed by the departure of the stable primary alcohol (2-methylpropan-1,2-diol) and the formation of a relatively stable tertiary carbocation, which is then quenched by water or another nucleophile. libretexts.orglibretexts.org
Investigations into hydrolytic stability are typically conducted according to established guidelines, such as those from the ICH for pharmaceutical substances. ich.org The experimental design involves:
Buffered Solutions: The compound is dissolved in a series of aqueous buffer solutions covering a range of environmentally and physiologically relevant pH values (e.g., pH 4, 7, and 9).
Temperature Control: Samples are incubated at controlled, often elevated, temperatures (e.g., 40°C, 50°C) to accelerate the reaction and allow for stability to be assessed in a reasonable timeframe. nih.govmdpi.com
Kinetic Monitoring: The concentration of the compound is measured at various time points to determine the rate of degradation and calculate its half-life under each condition.
Given the general stability of ethers, this compound is expected to be hydrolytically stable under neutral and alkaline conditions, with degradation only becoming significant under acidic conditions. stackexchange.comresearchgate.net
Advanced Analytical Techniques for Environmental Detection and Quantification
Detecting and quantifying this compound in complex environmental matrices like water and soil requires highly sensitive and selective analytical methods. The volatile nature of this compound makes it well-suited for analysis by gas chromatography.
The standard and most reliable method for the trace analysis of volatile organic compounds (VOCs), including fuel oxygenates, in environmental samples is Gas Chromatography-Mass Spectrometry (GC-MS). restek.com This technique offers excellent separation capabilities (GC) and definitive compound identification (MS).
For the analysis of this compound, a typical GC-MS method would involve:
Gas Chromatograph (GC): A capillary column with a non-polar or mid-polar stationary phase is used to separate the target analyte from other compounds in the sample extract based on boiling point and polarity.
Mass Spectrometer (MS): As compounds elute from the GC column, they are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio. The resulting mass spectrum serves as a chemical "fingerprint" for positive identification. For quantification, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific, characteristic ions for the target analyte are monitored, greatly enhancing sensitivity and reducing interference from the matrix. restek.com
Methodologies such as U.S. EPA Method 8260 provide a robust framework for the analysis of volatile organic compounds and can be adapted for this compound. gcms.czepa.gov
Table 3: Illustrative GC-MS Parameters for Trace Analysis
| Parameter | Setting | Purpose |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent) | Provides efficient separation of a wide range of volatile organic compounds. |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) | Transports analytes through the column. |
| Oven Program | Initial 40°C (2 min), ramp 8°C/min to 200°C | Temperature gradient to separate compounds based on their boiling points. nelac-institute.org |
| Injector | Splitless mode, 250°C | Ensures efficient transfer of trace analytes onto the column. |
| MS Ion Source | Electron Impact (EI), 70 eV | Standard ionization technique for creating reproducible fragmentation patterns. |
| MS Mode | Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | SIM mode increases sensitivity by monitoring only characteristic ions of the target analyte. restek.com |
| Transfer Line Temp | 280°C | Prevents condensation of analytes between the GC and MS. |
Because environmental concentrations of pollutants can be extremely low (parts-per-billion or lower), a pre-concentration step is almost always necessary before instrumental analysis. This step serves to isolate the analyte from the sample matrix and increase its concentration to a level detectable by the instrument. sigmaaldrich.com
Common strategies applicable to this compound include:
Purge and Trap (P&T): This is a dynamic headspace technique primarily used for aqueous samples. estanalytical.com An inert gas (e.g., helium) is bubbled through the water sample, stripping the volatile compounds out of the liquid phase. The gas stream is then passed through a trap containing an adsorbent material, which retains the target compounds. The trap is subsequently heated rapidly, and the desorbed analytes are swept directly into the GC-MS system. epa.govyoungin.com P&T is a highly efficient extraction and concentration method for VOCs. teledynelabs.com
Static Headspace (HS): For soil or water samples, a sample is placed in a sealed vial and heated to a specific temperature, allowing volatile compounds to partition into the gas phase (headspace) above the sample. shimadzu.euepa.gov A portion of this headspace gas is then injected into the GC-MS. While simpler and faster than P&T, it is generally less sensitive. shimadzu.euionscience.com
Solid-Phase Microextraction (SPME): SPME uses a fused silica fiber coated with a sorbent polymer. sigmaaldrich.com The fiber is exposed to the sample, either by direct immersion in water or in the headspace above a water or soil sample. tandfonline.com Analytes adsorb onto the fiber, which is then retracted and inserted directly into the hot GC injector, where the analytes are thermally desorbed onto the column. SPME is a solvent-free, simple, and effective technique for concentrating a wide range of organic pollutants. nih.govbohrium.com
Table 4: Comparison of Sampling and Pre-concentration Strategies
| Technique | Principle | Primary Matrix | Advantages | Disadvantages |
| Purge and Trap (P&T) | Dynamic extraction of volatiles by an inert gas stream onto an adsorbent trap. sigmaaldrich.com | Water | High sensitivity (ppb to ppt levels), well-established (EPA methods). estanalytical.commdpi.com | More complex instrumentation, potential for water vapor interference. |
| Static Headspace (HS) | Equilibrium partitioning of volatiles between sample and the gas phase in a sealed vial. nelac-institute.org | Water, Soil | Simple, rapid, high throughput, minimal matrix effects. shimadzu.eu | Less sensitive than P&T, may be affected by sample matrix. epa.gov |
| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber, followed by thermal desorption in the GC inlet. sigmaaldrich.com | Water, Soil (via headspace) | Solvent-free, simple, portable (for field sampling), versatile coatings available. tandfonline.comnih.gov | Fiber fragility and cost, potential for matrix fouling, requires equilibrium or careful timing. |
Regulatory Science and Methodological Frameworks for Solvent Assessment
The assessment of residual solvents in pharmaceutical products is guided by rigorous regulatory science and established methodological frameworks designed to ensure patient safety. These frameworks provide a systematic approach to classifying solvents based on their toxicological risk and establishing safe exposure limits. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has been instrumental in developing these guidelines, particularly the ICH Q3C guideline on impurities and residual solvents, which is a cornerstone for solvent assessment methodologies worldwide. pharmagrowthhub.comich.org
Classification of Residual Solvents Based on Risk Assessment Methodologies
The primary framework for the classification of residual solvents is outlined in the ICH Q3C guideline, which categorizes solvents into three classes based on their risk to human health. ich.orgslideshare.net This risk assessment considers the known or suspected toxicity of a solvent, including its carcinogenicity, genotoxicity, and other adverse health effects. ich.orgyoutube.com The classification determines the level of control required for a particular solvent in the final pharmaceutical product.
Class 1 Solvents: These are solvents that are to be avoided in the manufacture of drug substances, excipients, and drug products due to their unacceptable toxicity or their detrimental environmental effects. ich.org They are known or strongly suspected human carcinogens and environmental hazards. ich.org The use of a Class 1 solvent is only permissible in rare cases where it is strongly justified from a risk-benefit perspective for a significant therapeutic advance. ich.orgfda.gov
Class 2 Solvents: This class includes solvents with inherent toxicity that should be limited in pharmaceutical products to protect patients from potential adverse effects. These solvents are typically non-genotoxic animal carcinogens or are suspected of causing other significant but reversible toxicities or irreversible effects like neurotoxicity or teratogenicity. ich.orgslideshare.net For these solvents, a Permitted Daily Exposure (PDE) is established based on toxicological data.
Class 3 Solvents: Solvents in this category have a low toxic potential and are considered to pose a lower risk to human health. For these solvents, a health-based exposure limit is not considered necessary, and they are typically controlled in accordance with Good Manufacturing Practices (GMP). slideshare.net They generally have PDEs of 50 mg per day or more. ich.orgvnras.com
While this compound is not explicitly listed in the current ICH Q3C guidelines, its classification can be inferred based on available toxicological data. According to information from PubChem, the compound is flagged for being harmful if swallowed and causing skin and eye irritation. nih.gov Structurally related solvents, such as 2-Methylpropan-1-ol and ethanol (B145695), are listed as Class 3 solvents. fda.govuspnf.com Given the available data, this compound would most likely be considered a Class 3 solvent, implying a low toxic potential. However, a definitive classification would require a comprehensive toxicological assessment as per regulatory guidelines.
Below is an interactive data table summarizing the classification of residual solvents according to ICH Q3C guidelines.
| Class | Description | Risk Assessment Basis | Examples |
| Class 1 | Solvents to be avoided. | Known or strongly suspected human carcinogens and environmental hazards. | Benzene, Carbon tetrachloride, 1,2-Dichloroethane pharmagrowthhub.com |
| Class 2 | Solvents to be limited. | Non-genotoxic animal carcinogens or causative agents of other irreversible or significant reversible toxicities. | Acetonitrile (B52724), Methanol (B129727), Chloroform pharmagrowthhub.comyoutube.com |
| Class 3 | Solvents with low toxic potential. | Less toxic in acute or short-term studies and negative in genotoxicity studies. | Ethanol, Acetic acid, 2-Methylpropan-1-ol pharmagrowthhub.comuspnf.com |
Development of Permitted Daily Exposure (PDE) Methodologies for Related Compounds
The Permitted Daily Exposure (PDE) represents a substance-specific dose that is unlikely to cause an adverse effect if an individual is exposed at or below this dose every day for a lifetime. europa.eu The methodology for calculating a PDE is a cornerstone of the risk-based approach to controlling residual solvents, particularly for Class 2 solvents. freyrsolutions.compmda.go.jp The European Medicines Agency (EMA) also provides detailed guidelines on setting health-based exposure limits using the PDE concept. intertek.com
The calculation of a PDE is a scientific, data-driven process that involves several key steps:
Hazard Identification: This involves a thorough review of all available toxicological data for the compound, including studies on acute and chronic toxicity, carcinogenicity, genotoxicity, and reproductive/developmental toxicity. freyrsolutions.coma3p.org
Identification of Critical Effects: The most sensitive adverse effect observed in toxicological studies is identified. This is the "critical effect" that will be used as the basis for the PDE calculation. amazonaws.com
Determination of the No-Observed-Effect Level (NOEL) or No-Observed-Adverse-Effect Level (NOAEL): The highest dose at which the critical effect was not observed in the most relevant animal study is determined. freyrsolutions.comamazonaws.com If a NOAEL is not available, a Lowest-Observed-Adverse-Effect Level (LOAEL) may be used. amazonaws.com
Application of Adjustment Factors: A series of adjustment factors (also known as safety or uncertainty factors) are applied to the NOAEL to account for various uncertainties and to extrapolate the data to the human population. a3p.orgamazonaws.com
The general formula for calculating the PDE is as follows:
PDE (mg/day) = (NOAEL x Weight Adjustment) / (F1 x F2 x F3 x F4 x F5) researchgate.net
Where:
NOAEL: The No-Observed-Adverse-Effect Level (mg/kg/day).
Weight Adjustment: Typically assumes a standard adult body weight of 50 kg. a3p.org
F1: A factor for extrapolation between species (e.g., a factor of 5 for rats to humans). nih.gov
F2: A factor of 10 to account for variability between individuals. researchgate.net
F3: A factor to account for the duration of the toxicity study (e.g., a factor of 10 for short-term studies). researchgate.net
F4: A factor that may be applied in cases of severe toxicity. researchgate.net
F5: A variable factor that may be applied if a LOAEL was used instead of a NOAEL. a3p.org
To illustrate this methodology, consider the example of Diisopropyl ether (DIPE), a solvent for which a PDE was calculated due to a lack of data in the ICH Q3C guideline. nih.gov Researchers conducted a risk assessment based on available toxicological data. nih.gov The critical effect was identified as maternal toxicity in a developmental toxicity study in rats, with a NOEL of 49 mg/kg/day. nih.govnih.gov By applying the appropriate adjustment factors, a PDE of 0.98 mg/day was calculated. nih.govnih.gov This PDE value then allows for the calculation of an acceptable concentration limit in a pharmaceutical product. nih.gov
The following interactive data table outlines the key parameters and adjustment factors used in the development of a PDE.
| Parameter | Description | Typical Value/Range |
| NOAEL/NOEL | No-Observed-(Adverse)-Effect Level from the most relevant toxicological study. | Varies by compound |
| Weight Adjustment | Assumed average human body weight. | 50 kg a3p.org |
| F1 (Interspecies) | Factor for extrapolating from animal data to humans. | 2 - 12 researchgate.net |
| F2 (Intraspecies) | Factor for variability within the human population. | 10 researchgate.net |
| F3 (Study Duration) | Factor for extrapolating from short-term to chronic exposure. | 1 - 10 a3p.org |
| F4 (Severity) | Factor for severe toxic effects (e.g., carcinogenicity). | 1 - 10 researchgate.net |
| F5 (LOAEL to NOAEL) | Factor used when a LOAEL is the starting point instead of a NOAEL. | Up to 10 a3p.org |
Emerging Research Directions and Unexplored Avenues for 2 Ethoxy 2 Methylpropan 1 Ol
Novel Catalytic Systems for Efficient Transformations
The development of novel catalytic systems is paramount for the efficient and selective transformation of 2-Ethoxy-2-methylpropan-1-ol into value-added chemicals. The presence of both a primary alcohol and an ether functional group on a tertiary carbon offers a unique platform for investigating catalyst selectivity. Research in this area is currently nascent, leaving a wide scope for exploration.
Future investigations could focus on the selective oxidation of the primary alcohol to an aldehyde or a carboxylic acid. Transition metal catalysts, particularly those based on palladium, ruthenium, and copper, have shown efficacy in the aerobic oxidation of various alcohols. researchgate.netlibretexts.org The application of such catalysts to this compound could yield valuable fine chemicals. Moreover, the development of heterogeneous catalysts would offer advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry. amazonaws.com
Another avenue of research lies in the catalytic generation of alkoxy radicals from the alcohol moiety. nih.gov This could enable a range of C-C and C-O bond-forming reactions, expanding the synthetic utility of this compound. Photocatalysis, in conjunction with hypervalent iodine reagents, has emerged as a powerful tool for the generation of alkoxy radicals under mild conditions.
The ether linkage in this compound also presents a target for catalytic cleavage or rearrangement, potentially leading to the formation of diols or other functionalized molecules. Acidic or metal-based catalysts could be explored for their ability to selectively activate the C-O bond of the ether.
| Potential Catalyst System | Target Transformation | Potential Product(s) | Significance |
| Pd(OAc)₂/(-)-Sparteine | Aerobic Oxidation | 2-Ethoxy-2-methylpropanal | Selective synthesis of a functionalized aldehyde. |
| Ru-Co-Al Hydrotalcite | Aerobic Oxidation | 2-Ethoxy-2-methylpropanoic acid | Green synthesis of a carboxylic acid derivative. |
| Ru(bpy)₃Cl₂/Visible Light/PhI(OAc)₂ | Alkoxy Radical Formation | Intermediates for C-C bond formation | Access to a wider range of complex molecules. |
| Zeolite H-ZSM-5 | Ether Cleavage/Rearrangement | Methyl-propane-1,2-diol | Production of valuable diols from an ether-alcohol. |
Flow Chemistry Approaches for Continuous Synthesis
Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. rsc.org The application of flow chemistry to the synthesis and transformation of this compound is a completely unexplored domain with significant potential.
The continuous synthesis of this compound itself could be a key research focus. This would likely involve the reaction of an epoxide with ethanol (B145695) under catalytic conditions in a flow reactor. Such a process would allow for precise control over reaction parameters, potentially leading to higher yields and purity. mdpi.com
Furthermore, the catalytic transformations discussed in the previous section could be adapted to flow processes. For instance, the aerobic oxidation of the primary alcohol could be performed in a packed-bed reactor containing a heterogeneous catalyst. This would not only improve reaction efficiency but also simplify product purification. nih.gov The use of microreactors could be particularly advantageous for highly exothermic reactions, ensuring better temperature control and preventing runaway reactions.
| Flow Chemistry Approach | Target Process | Key Parameters to Investigate | Potential Advantages |
| Packed-Bed Reactor | Continuous Synthesis | Catalyst loading, flow rate, temperature, pressure | Improved yield, purity, and scalability. |
| Microreactor System | Catalytic Oxidation | Residence time, temperature, oxidant concentration | Enhanced safety, better heat and mass transfer. |
| Membrane Reactor | In-situ Product Separation | Membrane material, pressure differential | Increased conversion, simplified downstream processing. |
| Photochemical Flow Reactor | Alkoxy Radical Generation | Light intensity, residence time, photocatalyst | Precise control over radical generation and subsequent reactions. |
Applications in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry, which focuses on non-covalent interactions, offers a framework for designing novel materials and systems. wikipedia.org The potential of this compound to participate in host-guest interactions is an intriguing and entirely unexplored area of research.
The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and an ether group (a hydrogen bond acceptor) suggests that this compound could act as a guest molecule, forming inclusion complexes with various host molecules such as cyclodextrins, calixarenes, or cucurbiturils. nih.gov The formation of such complexes could modify the physicochemical properties of this compound, such as its solubility and stability.
Conversely, derivatives of this compound could be designed to act as host molecules. By incorporating this moiety into a larger macrocyclic structure, it might be possible to create a receptor with a specific binding pocket for small organic molecules or ions. The ethoxy group could provide a hydrophobic microenvironment, while the hydroxyl group could participate in specific hydrogen bonding interactions with the guest.
| Host Molecule | Potential Guest | Primary Interaction Forces | Potential Application |
| β-Cyclodextrin | This compound | Hydrophobic interactions, hydrogen bonding | Controlled release, enhanced solubility. |
| p-Sulfonatocalix nih.govarene | This compound | Cation-π interactions, hydrogen bonding | Molecular recognition, sensing. |
| Cucurbit libretexts.orguril | This compound | Ion-dipole interactions, hydrophobic effects | Drug delivery, stabilization of reactive species. |
| Macrocycle incorporating this compound | Small aromatic molecules | π-π stacking, hydrogen bonding | Selective extraction, catalysis. |
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes, the optimization of reaction conditions, and the discovery of new synthetic routes. nih.gov The application of these computational tools to the chemistry of this compound is a completely unexplored but highly promising research direction.
Machine learning models can be trained on large datasets of chemical reactions to predict the products of a given set of reactants and reagents. nih.gov By building a dataset of reactions involving alkoxy alcohols, a model could be developed to predict the outcome of various transformations of this compound with a high degree of accuracy. This would accelerate the discovery of new reactions and synthetic pathways. chemcopilot.com
Furthermore, ML algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield of a desired product. This would be particularly valuable for the development of efficient and sustainable processes for the synthesis and transformation of this compound. The integration of AI and ML with automated flow chemistry systems could lead to the development of self-optimizing "smart" reactors.
| Machine Learning Model | Input Data | Predicted Output | Potential Impact |
| Neural Network | Reactant/reagent structures, reaction conditions | Major product(s) and yield | Accelerated discovery of new transformations. |
| Bayesian Optimization | Experimental data on reaction outcomes | Optimal reaction conditions | Rapid process optimization and improved efficiency. |
| Graph Convolutional Network | Molecular graph representations | Reactivity and selectivity | Deeper understanding of structure-activity relationships. |
| Natural Language Processing | Chemical literature and patents | Extraction of reaction information | Creation of comprehensive databases for model training. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
